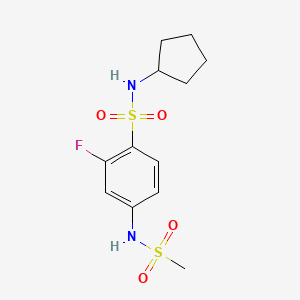
2-Phenylethyl 1-acetylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 1-acetylpiperidine-4-carboxylate, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. PAC is a derivative of piperidine, which is a heterocyclic organic compound commonly used as a building block in the synthesis of various bioactive molecules. In
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors involved in cell growth and survival, leading to the induction of apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to activate the immune system, leading to the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix components. In addition, 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to induce the expression of heat shock proteins (HSPs), which are involved in the cellular stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate in lab experiments is its ease of synthesis and availability. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate can be synthesized in a few simple steps from commercially available starting materials. Another advantage is its versatility, as it can be easily incorporated into various drug delivery systems. However, one limitation of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is its relatively low potency compared to other bioactive compounds. Further research is needed to optimize the synthesis and pharmacological properties of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate.
Zukünftige Richtungen
There are several future directions for research on 2-Phenylethyl 1-acetylpiperidine-4-carboxylate. One area of interest is the development of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate-based drug delivery systems for targeted delivery of drugs to cancer cells. Another area of interest is the investigation of the immunomodulatory effects of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate, and its potential as an adjuvant therapy for cancer immunotherapy. Further research is also needed to elucidate the mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate and its interactions with various signaling pathways in cells.
Synthesemethoden
The synthesis of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate involves the reaction of 4-piperidone hydrochloride with 2-phenylethyl alcohol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into 2-Phenylethyl 1-acetylpiperidine-4-carboxylate through acid-catalyzed esterification.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Eigenschaften
IUPAC Name |
2-phenylethyl 1-acetylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)17-10-7-15(8-11-17)16(19)20-12-9-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDIMHUBKBRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-acetylpiperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)
![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)